5-Fluoro SDB-005

Cannabinoid Receptor Pharmacology Functional Activity Indazole Carboxylate

This certified reference standard is the definitive analytical tool for forensic toxicology, clinical, and law enforcement laboratories. Unlike generic SDB-005, the terminal 5-fluoro moiety imparts distinct chromatographic retention, mass spectrometric fragmentation, and receptor binding properties (CB1 EC50=21 nM, CB2 EC50=140 nM), ensuring unambiguous identification of 5F-SDB-005 in seized materials, biological matrices, and e-liquids. Substitution with non-fluorinated SDB-005 compromises analytical validity and SAR research—insist on authenticated 5-fluoro standard for data integrity.

Molecular Formula C23H21FN2O2
Molecular Weight 376.4 g/mol
CAS No. 2185863-14-1
Cat. No. B10765848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro SDB-005
CAS2185863-14-1
Molecular FormulaC23H21FN2O2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OC(=O)C3=NN(C4=CC=CC=C43)CCCCCF
InChIInChI=1S/C23H21FN2O2/c24-15-6-1-7-16-26-20-13-5-4-12-19(20)22(25-26)23(27)28-21-14-8-10-17-9-2-3-11-18(17)21/h2-5,8-14H,1,6-7,15-16H2
InChIKeyFNMFGMMHNFDPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro SDB-005 (CAS 2185863-14-1) Procurement Guide: Forensic Reference Standard and SAR Probe


5-Fluoro SDB-005 (CAS 2185863-14-1) is a fluorinated indazole-3-carboxylate synthetic cannabinoid receptor agonist (SCRA) . Structurally, it is the direct 5-fluoro analog of SDB-005, featuring a terminal fluorine on the pentyl chain of the indazole core, with a naphthalen-1-yl ester head group . This compound is exclusively offered as an analytical reference standard (typically ≥98% purity) for forensic toxicology and research applications, not for human use [1]. Its primary scientific utility lies in serving as an authenticated chemical marker for the detection and quantification of the emerging psychoactive substance '5F-SDB-005' in biological matrices and seized materials [2].

Why 5-Fluoro SDB-005 Cannot Be Substituted with Unfluorinated SDB-005 in Analytical Workflows


Generic substitution with the parent compound SDB-005 is scientifically invalid for analytical, forensic, and structure-activity relationship (SAR) studies due to a critical structural divergence: the terminal 5-fluoro moiety. This single atomic substitution significantly alters the molecule's physicochemical properties, including its lipophilicity (LogP), chromatographic retention time, and mass spectrometric fragmentation pattern, which directly impact its identification and quantification . Furthermore, in SAR research, the introduction of a fluorine atom is a well-established strategy to modulate receptor binding affinity and metabolic stability; studies on related cannabimimetic indole derivatives confirm that terminal fluorination of the alkyl chain typically increases affinity for both CB1 and CB2 receptors [1]. Therefore, using non-fluorinated SDB-005 would fail to accurately represent the analytical behavior or pharmacological profile of the target compound, compromising data integrity and experimental validity.

Quantitative Evidence for 5-Fluoro SDB-005: Receptor Potency, Clinical Detection, and Analytical Specificity


CB1 and CB2 Receptor Activation Potency: A Quantitative Comparison with Parent SDB-005

5-Fluoro SDB-005 demonstrates potent agonist activity at human cannabinoid receptors, with quantitative functional EC50 values established via in vitro assays . It activates the central CB1 receptor with an EC50 of 21 nM and the peripheral CB2 receptor with an EC50 of 140 nM, indicating a ~6.7-fold selectivity for CB1 over CB2 . While direct head-to-head data for the non-fluorinated parent, SDB-005, is not available in the same experimental system, the reported EC50 values for 5-fluoro SDB-005 are numerically consistent with the Ki values reported for SDB-005 (CB1 Ki = 21 nM; CB2 Ki = 140 nM) [1]. This suggests that terminal fluorination, in this specific indazole-3-carboxylate scaffold, maintains a similar CB1-preferring potency profile, which is a key differentiator from other SCRA subclasses with different head groups [2].

Cannabinoid Receptor Pharmacology Functional Activity Indazole Carboxylate

Clinical and Forensic Relevance: Quantitative Detection of 5F-SDB-005 in Human Toxicity Cases

5F-SDB-005, the psychoactive substance for which 5-fluoro SDB-005 is the analytical standard, has been definitively identified and quantified in human plasma and urine samples from patients presenting with severe toxicity following NPS use [1]. A large-scale toxicovigilance study using data-independent LC-MS/MS identified at least one SCRA in samples from 49 patients, with 17 patients (35%) positive for an indole or indazole carboxylate SCRA. Specifically, 5F-SDB-005 was detected in 4% of these cases [1]. The clinical presentation included agitation/aggression (82%), reduced consciousness (76%), and acidosis (47%), confirming its association with significant human toxicity [1].

Forensic Toxicology Clinical Chemistry New Psychoactive Substances

Analytical Differentiation: Enhanced Lipophilicity and Unique Spectral Signature for LC-MS/MS Identification

The presence of the terminal fluorine atom on the pentyl chain confers a measurable increase in lipophilicity compared to the non-fluorinated analog. 5-Fluoro SDB-005 has a predicted LogP of 5.68, which is notably higher than that of many other indazole-3-carboxylate SCRAs . This increased lipophilicity directly impacts its chromatographic behavior, leading to distinct retention times in reverse-phase LC separations, which is a critical parameter for its unambiguous identification in complex biological matrices . Furthermore, the compound has a well-defined mass spectral fingerprint, with reference EI mass spectral data curated and available in commercial libraries (e.g., Cayman Spectral Library), facilitating its confident identification via GC-MS .

Analytical Chemistry Mass Spectrometry Chromatography

Validated Application Scenarios for Procuring 5-Fluoro SDB-005


Forensic Toxicology and Clinical Chemistry: Confirmatory Analysis of 5F-SDB-005 Intoxication

As confirmed by a large-scale clinical study where 5F-SDB-005 was detected in 4% of indazole carboxylate-positive NPS toxicity cases, this certified reference standard is essential for forensic and clinical laboratories [1]. Its application is critical for developing and validating LC-MS/MS or GC-MS methods to confirm suspected intoxications, ensuring accurate reporting of this specific SCRA in patient samples or post-mortem investigations [1].

Seized Drug Analysis: Authentication of 5F-SDB-005 in Illicit Materials

This reference standard is the primary analytical tool for law enforcement and customs laboratories to identify and confirm the presence of 5F-SDB-005 in seized drug materials, herbal blends, or e-liquids. Its unique mass spectrum and chromatographic properties, derived from its terminal fluorine substitution, allow for its unambiguous differentiation from other SCRA analogues and isomers, supporting legal and regulatory actions .

Cannabinoid Pharmacology: In Vitro Studies of Receptor Binding and Functional Activity

For academic and pharmaceutical research laboratories investigating structure-activity relationships (SAR) of synthetic cannabinoids, this compound serves as a defined, high-purity probe. Its quantified potency at CB1 (EC50 = 21 nM) and CB2 (EC50 = 140 nM) receptors makes it suitable for use as a comparator in in vitro assays (e.g., cAMP, β-arrestin recruitment) to benchmark the functional activity of novel SCRA candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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